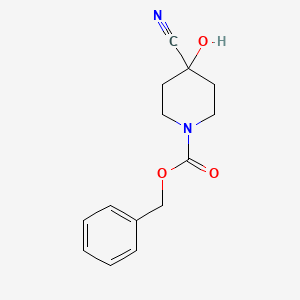
2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol is an organic compound with the molecular formula C₇H₁₃F₂NO₂ and a molecular weight of 181.18 g/mol . This compound features a morpholine ring, a common structural motif in medicinal chemistry, and two fluorine atoms attached to a propanol backbone. It is primarily used in research and development settings, particularly in the pharmaceutical industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol typically involves the reaction of a morpholine derivative with a difluorinated propanol precursor. One common method includes the nucleophilic substitution reaction where morpholine reacts with 2,2-difluoro-1-chloropropane under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
化学反応の分析
Types of Reactions
2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or modify the morpholine ring.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
作用機序
The mechanism of action of 2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug development .
類似化合物との比較
Similar Compounds
1-(2,5-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol: This compound also features a morpholine ring and is used in similar research applications.
Fluconazole: A well-known antifungal agent with a similar structural motif.
1-Morpholino-3-(4-nitrophenoxy)propan-2-ol: Another compound with a morpholine ring, used in various chemical and biological studies.
Uniqueness
2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol is unique due to the presence of two fluorine atoms, which can significantly enhance its chemical and biological properties. The fluorine atoms can increase the compound’s metabolic stability and binding affinity, making it a valuable tool in drug discovery and development .
特性
分子式 |
C7H13F2NO2 |
|---|---|
分子量 |
181.18 g/mol |
IUPAC名 |
2,2-difluoro-3-morpholin-4-ylpropan-1-ol |
InChI |
InChI=1S/C7H13F2NO2/c8-7(9,6-11)5-10-1-3-12-4-2-10/h11H,1-6H2 |
InChIキー |
RXAACRDKYAPCFI-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC(CO)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-aminetrihydrochloride](/img/structure/B13505975.png)

![tert-butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate](/img/structure/B13505984.png)










![N,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13506068.png)
